molecular formula C17H12IN3O3 B5291756 6-iodo-3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one

6-iodo-3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one

Cat. No.: B5291756
M. Wt: 433.20 g/mol
InChI Key: MLLKVGTXLWKWAP-RUDMXATFSA-N
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Description

6-iodo-3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . This specific compound features an iodine atom at the 6th position, a methyl group at the 3rd position, and a (E)-2-(4-nitrophenyl)ethenyl group at the 2nd position, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-iodo-3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

    Substitution: The iodine atom at the 6th position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: The major product would be 6-iodo-3-methyl-2-[(E)-2-(4-aminophenyl)ethenyl]quinazolin-4(3H)-one.

    Substitution: Substituted quinazolinone derivatives with various functional groups at the 6th position.

Scientific Research Applications

6-iodo-3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-iodo-3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one involves its interaction with molecular targets in biological systems. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-iodo-3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one is unique due to the presence of the (E)-2-(4-nitrophenyl)ethenyl group, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

IUPAC Name

6-iodo-3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12IN3O3/c1-20-16(9-4-11-2-6-13(7-3-11)21(23)24)19-15-8-5-12(18)10-14(15)17(20)22/h2-10H,1H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLKVGTXLWKWAP-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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